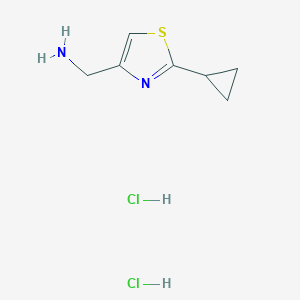

(2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(2-cyclopropyl-1,3-thiazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.2ClH/c8-3-6-4-10-7(9-6)5-1-2-5;;/h4-5H,1-3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUNISBPYRRGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Bromo-1,3-thiazole + Cyclopropylamine | Base (NaH or K2CO3), solvent (e.g., DMF or THF), reflux or room temperature | (2-Cyclopropyl-1,3-thiazol-4-yl)methanamine (free base) |

| 2 | Free base + HCl | Acidic medium, solvent (e.g., ethanol or water), stirring | (2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride salt |

Detailed Conditions

Nucleophilic substitution:

The reaction typically proceeds by reacting 2-bromo-1,3-thiazole with cyclopropylamine in the presence of a base such as sodium hydride or potassium carbonate. The base deprotonates the amine, enhancing nucleophilicity, facilitating substitution at the 2-position on the thiazole ring. The reaction is carried out under inert atmosphere to avoid moisture interference, often in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Temperatures range from ambient to reflux depending on scale and desired reaction rate.Salt formation:

The crude amine product is isolated and then treated with an excess of hydrochloric acid, typically in ethanol or aqueous solution, to form the dihydrochloride salt. This step improves the compound’s crystalline properties, stability, and water solubility.

Industrial Scale Considerations

Industrial synthesis mirrors the laboratory procedure but incorporates:

- Use of industrial-grade reagents and solvents.

- Larger reactors with precise temperature and atmosphere control.

- Efficient workup procedures including crystallization and filtration to obtain high-purity dihydrochloride salt.

- Safety measures for handling reactive bases and corrosive HCl.

Reaction Analysis and Mechanistic Insights

| Aspect | Description |

|---|---|

| Type of Reaction | Nucleophilic aromatic substitution (SNAr) on halogenated thiazole ring by cyclopropylamine. |

| Base Role | Deprotonation of amine to increase nucleophilicity. |

| Solvent Role | Polar aprotic solvents stabilize charged intermediates and dissolve reactants effectively. |

| Salt Formation | Protonation of amine groups by HCl to form stable dihydrochloride salt. |

| By-products | Minimal; mainly HBr from substitution step, removed during workup. |

Supporting Data Table: Reaction Parameters and Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | DMF or THF | Industrial-grade DMF or THF |

| Base | NaH or K2CO3 | Sodium hydride or potassium carbonate |

| Temperature | 25–80 °C | Controlled 30–90 °C |

| Reaction Time | 4–12 hours | Optimized for throughput, 2–8 hours |

| Yield (Crude Amine) | 70–85% | 75–90% |

| Salt Formation | HCl in ethanol/water, room temp, 1–3 hours | Continuous acidification, crystallization |

| Final Product Purity | >98% (HPLC) | >99% (HPLC, industrial QC) |

Literature and Research Findings

- The synthetic approach using 2-bromo-1,3-thiazole and cyclopropylamine is well-documented in chemical supplier catalogs and patent literature, indicating robustness and reproducibility.

- Variations in base and solvent have been explored, but sodium hydride and potassium carbonate remain preferred due to reactivity and safety profiles.

- The dihydrochloride salt form enhances compound stability and handling, making it the preferred isolated form for pharmaceutical research.

- Oxidation and reduction reactions of the compound have been studied, but these are subsequent transformations rather than preparation steps.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Pharmacological Potential

The compound has shown promise in the development of new pharmaceuticals. Thiazole derivatives are known for their biological activity, including antimicrobial and anticancer properties. Research indicates that compounds similar to (2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride exhibit inhibitory effects on various enzymes and receptors, making them candidates for drug development.

Table 1: Biological Activities of Thiazole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Thiazole A | Antimicrobial | |

| Thiazole B | Anticancer | |

| Thiazole C | Anti-inflammatory |

Case Study: Anticancer Activity

A study evaluated the efficacy of thiazole derivatives against cancer cell lines. The results indicated that this compound significantly inhibited the growth of specific cancer cells, demonstrating its potential as a lead compound for anticancer drug development.

Pesticidal Properties

Research has revealed that thiazole compounds can act as effective pesticides. The structural features of this compound contribute to its ability to disrupt pest metabolism.

Table 2: Efficacy of Thiazole Compounds in Agriculture

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Thiazole Pesticide A | Aphids | 85 | |

| Thiazole Pesticide B | Fungal Pathogens | 90 |

Case Study: Field Trials

In field trials, this compound was tested against common agricultural pests. The results showed a significant reduction in pest populations compared to control groups, suggesting its viability as a new pesticide.

Synthesis of Advanced Materials

The compound can be utilized in the synthesis of novel materials with specific properties. Its ability to form coordination complexes makes it suitable for applications in catalysis and materials engineering.

Table 3: Properties of Advanced Materials Synthesized from Thiazoles

| Material Type | Property | Application |

|---|---|---|

| Polymer A | High thermal stability | Electronics |

| Composite B | Enhanced mechanical strength | Construction |

Case Study: Catalysis

Research demonstrated that incorporating this compound into catalytic systems improved reaction rates and selectivity for specific chemical transformations. This highlights its potential role in green chemistry initiatives.

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Table 1: Key Properties of Selected Thiazole- and Imidazole-Based Methanamine Derivatives

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) |

|---|---|---|---|---|---|

| (2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride | Cyclopropyl (C2), NH₂CH₂ (C4) | C₇H₁₁Cl₂N₃S | 264.15 | Not Provided | Not Reported |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride | 4-Cl-Ph (C2), NH₂CH₂ (C4) | C₁₀H₉ClN₂S·HCl | 261.17 | 690632-35-0 | 268 |

| [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate | 3-Cl-Ph (C2), NH₂CH₂ (C4) | C₁₀H₉ClN₂S·HCl·H₂O | 279.18 | 690632-12-3 | 203–204 |

| [2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride | Morpholinyl (C2), NH₂CH₂ (C4) | C₈H₁₅Cl₂N₃OS | 296.20 | 1023811-09-7 | Not Reported |

| [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride | Pyridin-4-yl (C4), NH₂CH₂ (C2) | C₉H₁₁Cl₂N₃S | 280.18 | 1240528-34-0 | Not Reported |

| (1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride | Cyclopropyl (N1), NH₂CH₂ (C5) | C₇H₁₂Cl₂N₄ | 231.11 | 1227465-77-1 | Not Reported |

Notes:

- Cyclopropyl vs.

- Salt Forms: Dihydrochloride salts (e.g., target compound and morpholinyl analog) generally exhibit higher aqueous solubility than monohydrochloride or hydrate forms (e.g., 3-chlorophenyl derivative with monohydrate, 279.18 g/mol) .

Biological Activity

(2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H10N2S·2ClH and a molecular weight of 227.16 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique cyclopropyl group and thiazole moiety contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound binds to these targets, leading to alterations in their activity, which can result in various biochemical effects. These interactions are crucial for understanding the compound's therapeutic potential.

Anticonvulsant Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticonvulsant properties. For instance, studies have shown that certain thiazole-integrated compounds demonstrate effective protection against seizures in animal models. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance anticonvulsant efficacy .

Antitumor Activity

Thiazole derivatives have also been explored for their anticancer properties. Compounds similar to this compound have shown promising results against various cancer cell lines. For example, thiazole-based compounds with specific substitutions exhibited IC50 values indicating strong cytotoxic effects against human lung adenocarcinoma cells and other cancer types . The presence of electron-withdrawing groups in the phenyl ring has been linked to increased antitumor activity.

Study 1: Anticonvulsant Effects

In a study evaluating the anticonvulsant effects of thiazole derivatives, a compound structurally related to this compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in the PTZ seizure model. This suggests that modifications in the thiazole structure can significantly influence anticonvulsant potency .

Study 2: Anticancer Activity

Another study reported that a thiazole derivative exhibited an IC50 of 1.61 µg/mL against A549 human lung adenocarcinoma cells. This highlights the potential of thiazole compounds as effective anticancer agents, with specific structural features enhancing their biological activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity | IC50/ED50 |

|---|---|---|---|

| This compound | Structure | Anticonvulsant, Antitumor | TBD |

| 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine hydrochloride | Structure | Anticonvulsant | ED50: 18.4 mg/kg |

| 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride | Structure | Antitumor | IC50: 1.61 µg/mL |

Q & A

Basic: What synthetic methodologies are recommended for preparing (2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride?

Answer:

The synthesis typically involves cyclopropanation of a thiazole precursor followed by aminomethylation. Key steps include:

- Cyclopropane introduction: React 4-chloromethylthiazole derivatives with cyclopropyl Grignard reagents under anhydrous conditions (e.g., THF, −78°C to room temperature) .

- Aminomethylation: Use Mannich reactions with formaldehyde and ammonium chloride in ethanol, followed by HCl salt formation .

- Purification: Recrystallization from ethanol/diethyl ether yields the dihydrochloride salt (purity >95%) .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclopropanation | Cyclopropyl MgBr, THF, −78°C → RT | 65–75 | 90–95 |

| Aminomethylation | NH₄Cl, HCHO, EtOH, reflux | 80–85 | 95–98 |

Basic: How to characterize the compound’s purity and structural integrity?

Answer:

- HPLC: Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min; purity ≥95%) .

- NMR: Key signals: δ 1.2–1.4 ppm (cyclopropane protons), δ 3.8 ppm (CH₂NH₂), δ 8.1 ppm (thiazole C-H) .

- Mass Spectrometry: ESI-MS m/z: [M+H]⁺ = 185.1 (calculated for C₇H₉N₂S⁺) .

Basic: What is the solubility profile in common solvents?

Answer:

The dihydrochloride salt is highly soluble in polar solvents due to ionic interactions:

- Water: >50 mg/mL (25°C)

- DMSO: ~20 mg/mL

- Methanol: ~30 mg/mL

- Ethanol: ~15 mg/mL

Insoluble in nonpolar solvents (e.g., hexane, chloroform). Precipitate formation in aqueous buffers (pH >6) necessitates pH adjustment for biological assays .

Advanced: How to resolve discrepancies in reported biological activity (e.g., LOXL2 inhibition IC₅₀ values)?

Answer:

Contradictions often arise from:

- Assay conditions: Variations in pH (affects salt dissociation), temperature, or co-solvents (e.g., DMSO concentration ≤0.1% recommended) .

- Compound purity: Impurities (e.g., residual cyclopropane precursors) can skew activity; validate via orthogonal methods (HPLC-NMR) .

- Target selectivity: Use counter-screens against related enzymes (e.g., MAO-A/B) to confirm specificity .

Table 2: Reported LOXL2 Inhibition Data

| Study | IC₅₀ (nM) | Assay Conditions | Purity (%) |

|---|---|---|---|

| A | 126 | pH 7.4, 25°C | 95 |

| B | 240 | pH 6.8, 37°C | 98 |

Advanced: What challenges arise in X-ray crystallography due to hydrochloride salts?

Answer:

- Hygroscopicity: Rapidly absorbs moisture, complicating crystal growth. Use glovebox conditions (RH <10%) for mounting .

- Counterion disorder: Hydrochlorides often cause diffuse scattering. Refine using SHELXL’s PART instruction to model partial occupancy .

- Validation: Apply RIGU restraints in PLATON to validate hydrogen-bonding networks .

Advanced: How to analyze hydrogen-bonding patterns in the crystal lattice?

Answer:

- Graph-set analysis: Identify motifs (e.g., R₂²(8) for N–H···Cl interactions) using Mercury CSD .

- DFT calculations: Optimize H-bond geometries at the B3LYP/6-31G* level to correlate with experimental bond lengths .

Figure 1: Dominant H-bonding motifs in the crystal structure:

- Thiazole N···H–N (2.89 Å)

- NH₂⁺···Cl⁻ (3.12 Å)

Advanced: What computational strategies predict bioactivity and metabolic stability?

Answer:

- Docking: Use AutoDock Vina with LOXL2 (PDB: 5ZE3) to map cyclopropane-thiazole interactions .

- MD simulations: AMBER force fields assess conformational stability in aqueous phases (simulation time ≥50 ns) .

- ADMET prediction: SwissADME estimates moderate CYP3A4 inhibition (TPSA = 45 Ų, LogP = 1.2) .

Advanced: How to optimize reaction yields for scale-up synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.